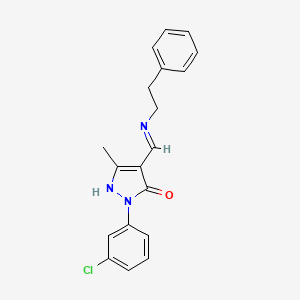

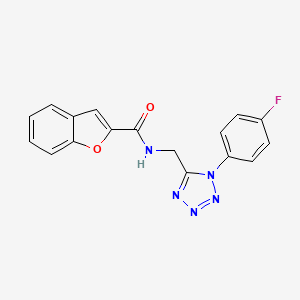

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

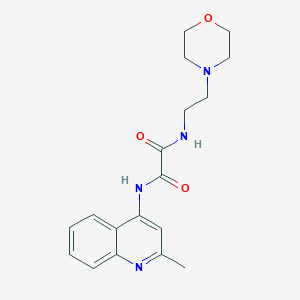

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one, commonly known as TMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring that contains both nitrogen and oxygen atoms. TMB is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis of new compounds and understanding their structural properties is a key area of scientific research involving (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one. For instance, the synthesis of palladium(II) and gold(I) complexes with a new O-functionalized N-heterocyclic carbene ligand, including 1-(o-methoxybenzyl)-3-tert-butylimidazol-2-ylidene, showcases the compound's utility in developing novel organometallic complexes. These complexes are studied for their structural characteristics, which are crucial for catalytic applications, indicating the potential for (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in enhancing catalytic reactions (Ray, Shaikh, & Ghosh, 2007).

Antiradical Activity

The compound's derivatives demonstrate significant antiradical activity, which is vital for potential therapeutic applications. For example, the reaction of benzoxazole-2-thione with 3,5-di-tert-butyl-4-hydroxybenzylacetate to afford derivatives with varied antiradical activities highlights the compound's applicability in creating antioxidants. These activities are crucial in the development of treatments and interventions for diseases associated with oxidative stress (Gataullina et al., 2017).

Antimicrobial and Cytotoxic Activities

The synthesis of chemically modified chitosan biopolymers using derivatives of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one and their subsequent antimicrobial efficacies indicate the compound's potential in biomedical applications. These modified biopolymers demonstrate excellent activity against various bacterial and fungal strains, providing insights into the development of new antimicrobial agents. Furthermore, the study of their swelling properties and cytotoxic activities against cancer and normal cells in vitro underscores the versatility of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in therapeutic applications (Azmy, Hashem, Mohamed, & Negm, 2019).

Catalytic Applications

The compound's derivatives show potential in catalytic applications, as seen in the efficient and E-selective synthesis of an antiarthritic drug candidate using alpha-methoxy-p-quinone methide derivatives. This method provides a practical and highly selective synthesis route for pharmaceutical compounds, demonstrating the application of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in pharmaceutical synthesis (Inagaki, Haga, Kobayashi, Ohta, Kamata, & Tsuri, 2002).

Propriétés

IUPAC Name |

(4Z)-2-tert-butyl-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)14-16-11(13(17)19-14)9-10-7-5-6-8-12(10)18-4/h5-9H,1-4H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOYVYHMQZWSD-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=CC=C2OC)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2OC)/C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)

![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)